molecular formula C19H25N5O2 B2639182 7-((2-(cyclohex-1-en-1-yl)ethyl)amino)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396847-42-9

7-((2-(cyclohex-1-en-1-yl)ethyl)amino)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2639182
CAS No.: 1396847-42-9
M. Wt: 355.442
InChI Key: YCKWHEXBKCSLFU-UHFFFAOYSA-N
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Description

7-((2-(cyclohex-1-en-1-yl)ethyl)amino)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2-(cyclohex-1-en-1-yl)ethyl)amino)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps. One common method includes the reaction of 2-(1-cyclohexenyl)ethylamine with appropriate pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as chloroform or methanol and may require specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

7-((2-(cyclohex-1-en-1-yl)ethyl)amino)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Chloroform, methanol, and other organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-((2-(cyclohex-1-en-1-yl)ethyl)amino)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-((2-(cyclohex-1-en-1-yl)ethyl)amino)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(1-cyclohexenyl)ethylamine: A related compound with similar structural features.

    Cyclohexenone: Another compound with a cyclohexene ring, used in various chemical reactions.

Uniqueness

7-((2-(cyclohex-1-en-1-yl)ethyl)amino)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-(cyclohexen-1-yl)ethylamino]-6-cyclopentyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c25-17-15-12-21-18(20-11-10-13-6-2-1-3-7-13)22-16(15)23-19(26)24(17)14-8-4-5-9-14/h6,12,14H,1-5,7-11H2,(H2,20,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKWHEXBKCSLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC2=NC=C3C(=N2)NC(=O)N(C3=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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